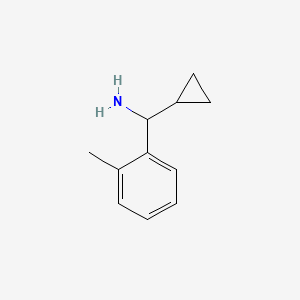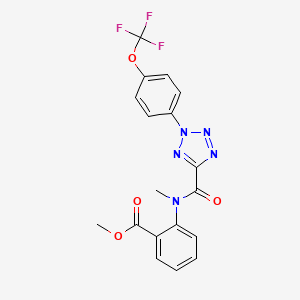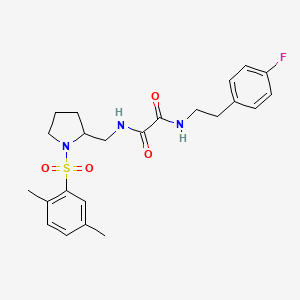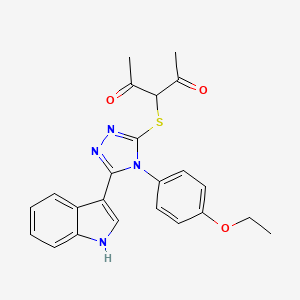
2-(3-Bromopropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopropyl)furan is a chemical compound with the molecular formula C7H9BrO . It’s a member of the furan family, which are aromatic heterocycles containing a five-membered ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of furan compounds, including this compound, has been a subject of interest in organic chemistry . One common method is the Paal-Knorr Furan Synthesis, which involves the dehydration of a 1,4-dicarbonyl compound . Another method involves the synthesis of this compound from Furan and 1,3-Dibromopropane .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a bromopropyl group . The average mass of the molecule is 189.050 Da, and the monoisotopic mass is 187.983673 Da .Chemical Reactions Analysis
Furan compounds, including this compound, are known for their reactivity. They can undergo various chemical reactions, including Diels–Alder reactions . In these reactions, furan acts as a diene and reacts with a dienophile to form a cyclic compound .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization :
- Furan derivatives, including those related to 2-(3-Bromopropyl)furan, have been utilized in various chemical syntheses and functionalizations. For instance, furan was deprotonated to form lithium arylmagnesates, which were then employed in cross-coupling reactions with 2-bromopyridine (Mongin et al., 2005). Similarly, the synthesis and substitution of 2-bromo-3-aroyl-benzo[b]furans from accessible precursors have been developed, showcasing the versatility of bromo groups in furan derivatives (Gill et al., 2008).
Materials Science and Corrosion Inhibition :
- In materials science, furan derivatives have been investigated for their potential as corrosion inhibitors. A study on the efficiency of three furan derivatives, including 2-(p-toluidinylmethyl)-5-bromo furan, as corrosion inhibitors for mild steel in hydrochloric acid solutions, highlights their effectiveness even at low concentrations (Khaled & El-maghraby, 2014).
Organic Chemistry and Catalysis :
- The field of organic chemistry has seen the use of furan derivatives in catalytic processes. For example, the development of a Co(III) catalyst for the synthesis of N-aryl-2H-indazoles and furans by C–H bond functionalizations showcases the utility of furan derivatives in catalysis (Hummel & Ellman, 2014).
Antimicrobial Research :
- Furan derivatives have been researched for their antimicrobial properties. A study on 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) explored its antibacterial activity and the impact of its conversion products, emphasizing the potential of bromo-furan compounds in antimicrobial applications (Allas et al., 2016).
Environmental Science :
- In environmental science, the occurrence and reactions of furans, including halogenated furans like 3-bromofuran, in natural settings such as hypersaline environments have been documented. This research contributes to understanding the atmospheric and environmental implications of furan compounds (Krause et al., 2013).
Zukünftige Richtungen
The future directions for the study and application of 2-(3-Bromopropyl)furan could involve further exploration of its synthesis methods, reactivity, and potential applications. Furan compounds are important building blocks in organic chemistry and have potential applications in the synthesis of new fuels and polymer precursors .
Wirkmechanismus
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
The mode of action of 2-(3-Bromopropyl)furan involves its interaction with its targets, resulting in changes at the molecular level. The compound is likely to undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Furan-containing compounds have been explored for their potential in bioconversion processes . These processes propose lower cost and low environmental impact methods for the production of valuable chemicals .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Eigenschaften
IUPAC Name |
2-(3-bromopropyl)furan |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGJOLNIKPMEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)

![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2797201.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)
![N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2797205.png)